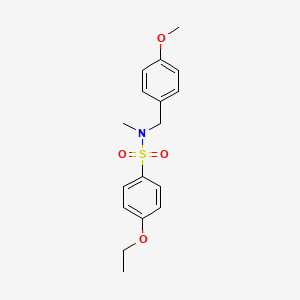![molecular formula C19H24N2O2S B5370104 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5370104.png)
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of piperazine derivatives and is known for its ability to selectively damage noradrenergic neurons in the brain.
作用机制
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine selectively damages noradrenergic neurons in the brain by inhibiting the uptake of noradrenaline. Noradrenergic neurons are responsible for the synthesis, release, and reuptake of noradrenaline, a neurotransmitter that plays a critical role in the regulation of various physiological and psychological functions. By inhibiting the uptake of noradrenaline, this compound causes the accumulation of the neurotransmitter in the synaptic cleft, leading to the overstimulation of noradrenergic receptors and subsequent damage to the neurons.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by this compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound causes a decrease in noradrenaline levels in the brain, leading to a decrease in blood pressure, heart rate, and body temperature. This compound has also been shown to cause changes in behavior, cognition, and memory, indicating the critical role of noradrenergic neurons in these functions.
实验室实验的优点和局限性
The use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research has several advantages and limitations. One of the advantages of using this compound is its ability to selectively damage noradrenergic neurons, allowing researchers to study the role of these neurons in various physiological and pathological conditions. However, the use of this compound also has several limitations, such as the potential for off-target effects and the need for appropriate controls to ensure the specificity of the compound's effects.
未来方向
There are several future directions for the use of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research. One direction is the investigation of the role of noradrenergic neurons in various neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the development of new compounds that selectively target noradrenergic neurons and have fewer off-target effects. Overall, the use of this compound in scientific research has provided valuable insights into the role of noradrenergic neurons in various physiological and pathological conditions and has the potential to lead to the development of new treatments for neurological disorders.
合成方法
The synthesis method of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves the reaction between 1-(3,4-dimethylphenyl)sulfonyl)piperazine and 2-methylphenylmagnesium bromide in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain pure this compound. This synthesis method has been widely used in scientific research to produce this compound for various experiments.
科学研究应用
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been used in scientific research to selectively damage noradrenergic neurons in the brain. This compound has been used to study the role of noradrenergic neurons in various physiological and pathological conditions, such as stress, anxiety, depression, and Parkinson's disease. This compound has also been used to investigate the effects of noradrenaline depletion on behavior, cognition, and memory.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-8-9-18(14-17(15)3)24(22,23)21-12-10-20(11-13-21)19-7-5-4-6-16(19)2/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDKZKHAOPFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![7-(2-methylphenyl)-4-[(1-methylpyrrolidin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5370030.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![6-butyl-5-methyl-2-(4-morpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5370039.png)


![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)

![{2-chloro-4-[2-cyano-2-(3-methylphenyl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5370071.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370077.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2,6-dihydroxybenzamide](/img/structure/B5370116.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)